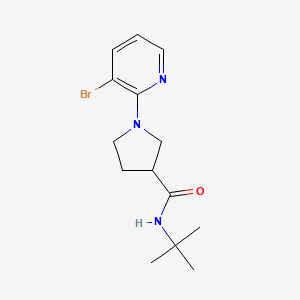![molecular formula C13H16N4O B12230806 N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230806.png)
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound that features a pyrrolidine ring and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-cyanopyridine with a pyrrolidine derivative. One common method includes the use of a-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyanopyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide linkage.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole moiety.
Uniqueness
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its combination of a pyrrolidine ring and a cyanopyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16N4O/c1-10(18)16(2)12-5-6-17(9-12)13-4-3-11(7-14)8-15-13/h3-4,8,12H,5-6,9H2,1-2H3 |
InChI Key |
SDFKKJGDJXVYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12230723.png)
![4,4,4-Trifluoro-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]butan-1-one](/img/structure/B12230725.png)
![5-Fluoro-4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12230728.png)
![4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B12230733.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B12230741.png)

![1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12230750.png)




![1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230788.png)
![7-Fluoro-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12230792.png)
![3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12230803.png)
